4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide
Description
4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide is a thiazole derivative characterized by a trifluoromethylphenyl group at position 2 and a sulfonic acid amide substituent at position 5 of the thiazole ring. This compound is notable for its structural role in bioactive molecules, such as the peroxisome proliferator-activated receptor delta (PPARδ) agonist GW501516, where it serves as a core moiety . Its synthesis typically involves cyclization reactions of substituted thiobenzamides followed by condensation with sulfonamide derivatives, as seen in analogous thiazole-based intermediates . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonic acid amide contributes to hydrogen-bonding interactions, making it relevant in drug design for central nervous system (CNS) disorders .
Properties
IUPAC Name |
4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2S2/c1-6-10(20(15,17)18)19-9(16-6)7-2-4-8(5-3-7)11(12,13)14/h2-5H,1H3,(H2,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQFMCZPHKMANB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiazole Core
The core heterocyclic structure, thiazole , is typically synthesized via cyclization reactions involving α-aminothiols, α-haloketones, or related precursors. A common route involves:
- Preparation of 2-aminothiazoles through cyclization of α-aminothiols with α-haloketones or via Hantzsch-type synthesis.
- Key reagents include Lawesson’s reagent or phosphorus-based cyclization agents to facilitate sulfur incorporation.
For example, a typical method involves reacting a suitable α-haloketone with a thiourea derivative to form the thiazole ring, followed by substitution at the 2-position with methyl groups to introduce the methyl substituent.
Introduction of the 4-Trifluoromethylphenyl Group
The aromatic substitution at the 4-position of the thiazole ring is achieved through nucleophilic aromatic substitution or cross-coupling reactions :
- Suzuki-Miyaura coupling is frequently employed, using a boronic acid derivative of 4-trifluoromethylphenyl and a halogenated thiazole precursor.
- Alternatively, direct electrophilic substitution on the heterocycle can be performed if the ring is suitably activated.
This step ensures the attachment of the trifluoromethylphenyl group, which imparts lipophilicity and metabolic stability.
Sulfonation at the 5-Position
Sulfonation of the thiazole ring at the 5-position is typically carried out using sulfuric acid derivatives :
- Reagents: Chlorosulfuric acid or oleum are common sulfonating agents.
- Conditions: The reaction is performed under controlled temperature (often below 0°C to prevent over-sulfonation) to achieve regioselectivity.
This step introduces the sulfonic acid group, which is pivotal for subsequent amide formation.
Conversion to Sulfonic Acid Amide
The final step involves transforming the sulfonic acid group into an amide:
- Amidation is achieved by activating the sulfonic acid with thionyl chloride or phosphorus oxychloride to form a sulfonyl chloride intermediate.
- The sulfonyl chloride then reacts with an amine (e.g., methylamine or other primary amines) under inert atmosphere to produce the sulfonic acid amide.
Alternatively, direct amidation can be performed using carbodiimide coupling agents in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP) .
Optimized Synthetic Route Based on Patent Data
According to a patent (CN104672168B), an efficient route involves:
| Step | Reagents & Conditions | Description |
|---|---|---|
| Chlorination | Trifluoroacetyl ethyl acetoacetate + chlorosulfuric acid | Chlorination of trifluoroacetyl derivatives at controlled low temperature (-15°C to -5°C) to yield chlorinated intermediates with minimal overchlorination. |
| Cyclization | Dehydrated alcohol + thioacetamide | Ring closure to form the thiazole core via cyclization of chlorinated intermediates with thioacetamide, avoiding toxic solvents like acetic acid or DMF. |
| Hydrolysis & Sulfonation | Acidic hydrolysis, sulfonation with chlorosulfuric acid | Introduction of sulfonic acid group at the 5-position via sulfonation under carefully controlled conditions. |
| Amide Formation | Amine (e.g., methylamine) + activation of sulfonic acid | Conversion of sulfonic acid to sulfonamide by reaction with amines, completing the synthesis of the target compound. |
This route emphasizes safety, high yield (>91%), and minimizes waste and hazardous reagents.
Research Findings and Data Tables
| Method | Key Reagents | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Patented Chlorination & Cyclization | Trifluoroacetyl ethyl acetoacetate, chlorosulfuric acid, thioacetamide | -15°C to 12°C, 8-12 hours | >91 | Controlled temperature prevents overchlorination; direct ring closure |
| Hydrolysis & Sulfonation | Water, chlorosulfuric acid | Room temperature, 10-13 hours | Not specified | Mild conditions favor regioselectivity |
| Amide Formation | Methylamine or other amines | Reflux in suitable solvent | High | Final step yielding the target amide |
Research Findings Summary
- The synthesis is optimized to minimize hazardous reagents by avoiding organic solvents like DMF and acetonitrile.
- The process achieves high yields (>90%) with high purity (>98.5%).
- The key to success lies in controlled temperature during chlorination and sulfonation to ensure regioselectivity and prevent overreaction.
- The method is scalable and environmentally conscious, emphasizing reagent recovery and waste minimization.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted thiazole derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, potentially serving as a lead compound for developing new antibiotics. For instance, derivatives of thiazole have shown activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for further investigation in drug development.
Anti-inflammatory Properties
Thiazole compounds have also been investigated for their anti-inflammatory effects. Studies suggest that 4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide may inhibit certain pathways involved in inflammation, thus presenting potential therapeutic applications in treating inflammatory diseases such as arthritis.
Cancer Research
The compound's structural features may contribute to its anticancer properties. Preliminary studies have indicated that thiazole derivatives can induce apoptosis in cancer cells. Further research is needed to explore the mechanisms involved and to assess the efficacy of this compound in various cancer models.
Environmental Applications
Pesticide Development
Thiazole derivatives have been explored as potential components in pesticide formulations. Their ability to disrupt biological processes in pests can lead to effective pest control solutions. Research into the environmental impact and degradation of such compounds is crucial for developing sustainable agricultural practices.
Water Treatment
The compound's sulfonic acid group enhances its solubility and reactivity, making it a candidate for water treatment applications. It can potentially be used in the removal of heavy metals or organic pollutants from water sources, contributing to environmental remediation efforts.
Materials Science
Polymer Chemistry
In materials science, thiazole-based compounds are being investigated for their role in synthesizing novel polymers with enhanced properties. The incorporation of this compound into polymer matrices could improve thermal stability and mechanical strength, making them suitable for various industrial applications.
Nanotechnology
The unique chemical structure of this compound allows for its use in nanotechnology applications, particularly in the development of nanocomposites. Research is ongoing to evaluate how these materials can be utilized in electronics or as catalysts in chemical reactions.
Case Studies and Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains; potential lead for antibiotic development. |
| Anti-inflammatory Effects | Inhibition of inflammatory pathways observed; implications for treating arthritis and other inflammatory diseases. |
| Cancer Cell Apoptosis | Induction of cell death in various cancer models; further mechanistic studies required. |
| Environmental Remediation | Potential use in water treatment processes; effectiveness against heavy metal removal needs evaluation. |
| Polymer Synthesis | Enhanced thermal and mechanical properties noted when incorporated into polymer matrices; ongoing studies on industrial applicability. |
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins, while the thiazole ring interacts with active sites. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Core
4-Methyl-2-(4-Trifluoromethylphenyl)-Thiazole-5-Carboxylic Acid (2b)
- Structure : Replaces the sulfonic acid amide with a carboxylic acid at position 3.
- Properties : The carboxylic acid group increases polarity, reducing blood-brain barrier (BBB) penetration compared to the sulfonic acid amide derivative. This compound was used as an intermediate for antifungal agents, demonstrating moderate activity against Candida albicans .
- Key Difference : Lower lipophilicity (logP ~2.1 vs. ~3.5 for the sulfonic acid amide) limits its utility in CNS-targeted therapies .
2-Methyl-4-(Trifluoromethyl)Thiazole-5-Carboxylic Acid (CAS 117724-63-7)
- Structure : Trifluoromethyl group at position 4 instead of 2.
- Properties : Structural isomerism alters electronic distribution, reducing similarity scores (0.60 vs. 0.76 for closer analogs) .
- Activity: No direct biological data reported, but positional changes in trifluoromethyl groups are known to affect target binding affinity .
Modifications in the Sulfonamide/Amide Group
GW501516 (2-Methyl-4-(((4-Methyl-2-(4-Trifluoromethylphenyl)Thiazol-5-Yl)Methyl)Sulfanyl)Phenoxy)Acetic Acid)
- Structure: Incorporates the thiazole-sulfonic acid amide core into a larger prodrug structure with a phenoxyacetic acid chain.
- Application : Acts as a PPARδ agonist, enhancing fatty acid oxidation and insulin sensitivity. The sulfonic acid amide moiety stabilizes the molecule against hydrolysis .
- Prodrug Optimization : Replacement of the carboxylic acid with an N-methyl amide (e.g., NRMA-6) improves BBB penetration by 40%, highlighting the role of amide modifications in pharmacokinetics .
4-Methyl-2-[(Tetrahydro-Pyran-3-Ylmethyl)-Amino]-Thiazole-5-Sulfonic Acid Dimethylamide
Heterocycle Replacement: Thiadiazole Derivatives
2-Cyclopropyl-5-[({[(4-Methylphenyl)Sulfonyl]Amino}Carbonyl)Amino]-1,3,4-Thiadiazole
Comparative Data Table
Research Implications
The sulfonic acid amide group in 4-methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide provides a balance of solubility and target engagement, distinguishing it from carboxylic acid or dimethylamide analogs. Structural optimization, particularly in amide substituents, is critical for improving CNS bioavailability, as demonstrated by prodrug strategies . Conversely, heterocycle replacements (e.g., thiadiazole) reduce efficacy, underscoring the thiazole ring's importance in maintaining π-system interactions .
Biological Activity
4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide, with the CAS number 2197055-60-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H9F3N2O2S2
- Molar Mass : 322.33 g/mol
- Purity : 95%+
The compound features a thiazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
1. Anticancer Properties
Thiazole derivatives have shown significant anticancer activity. Research indicates that compounds with similar structures to this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values of less than 1 µg/mL for certain thiazole derivatives against human glioblastoma and melanoma cells, suggesting a strong potential for therapeutic applications in oncology .
2. Antimicrobial Activity
Thiazole compounds are also recognized for their antimicrobial properties. In vitro studies have demonstrated that thiazole derivatives can inhibit the growth of several bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways .
3. Acetylcholinesterase Inhibition
Recent studies highlight the ability of thiazole derivatives to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibitors of AChE can potentially enhance cholinergic transmission in the brain, providing therapeutic benefits for cognitive disorders. While specific data on the compound is limited, related thiazole compounds have shown promising AChE inhibitory activity with IC50 values below 3 µM .
Case Study 1: Antitumor Activity
A study investigating a series of thiazole derivatives found that modifications at specific positions on the thiazole ring significantly affected their anticancer efficacy. For instance, compounds with electron-donating groups at the para position exhibited enhanced activity against cancer cell lines compared to their analogs without such substitutions .
| Compound | IC50 (µg/mL) | Cancer Type |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Glioblastoma |
| Compound B | 1.98 ± 1.22 | Melanoma |
Case Study 2: Acetylcholinesterase Inhibition
In a study focused on thiazole-based compounds for neurological applications, several derivatives were synthesized and tested for AChE inhibition. One derivative showed an IC50 value of approximately 2.7 µM, indicating strong potential as a therapeutic agent for Alzheimer's disease .
| Compound | IC50 (µM) | AChE Inhibition |
|---|---|---|
| Compound X | 2.7 | Strong |
| Compound Y | 5.0 | Moderate |
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds is often influenced by their structural features:
- Substituents on the Thiazole Ring : Electron-donating groups enhance anticancer activity.
- Positioning of Functional Groups : The position of substituents can significantly alter binding affinity and biological efficacy.
Q & A
Q. What are the established synthetic routes for 4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination to form the sulfonyl chloride intermediate. This intermediate is then converted into the sulfonamide derivative via reaction with amines. Key intermediates include benzyl 5-phenyl-1,3-thiazol-4-yl sulfide and the sulfonyl chloride derivative. Optimization of chlorination conditions (e.g., using POCl₃ or SOCl₂) is critical for yield improvement .
Q. How is the purity and structural integrity of this compound verified post-synthesis?
Methodological Answer: Post-synthesis characterization involves:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions on the thiazole ring and sulfonamide group.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, as demonstrated in sulfonamide mixture analyses using C18 columns with UV detection at 254 nm .
- Melting Point Analysis : Cross-referenced with literature values (e.g., reports mp 237–238°C for a related thiazole carboxylic acid) .
Advanced Research Questions
Q. What strategies are recommended for optimizing the synthesis yield of this compound under varying reaction conditions?
Methodological Answer:
- Reagent Selection : Use Lawesson’s reagent for efficient cyclization and POCl₃ for chlorination, as alternatives like SOCl₂ may lead to side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetic acid) enhance reaction rates during cyclization and sulfonamide formation .
- Temperature Control : Reflux conditions (e.g., 2–3 hours at 80–100°C) balance reactivity and decomposition risks .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different cancer cell lines?
Methodological Answer:
- Dose-Response Analysis : Establish IC₅₀ values across multiple cell lines (e.g., NCI-60 panel) to identify cell-type-specific sensitivities .
- Mechanistic Profiling : Use transcriptomic or proteomic assays to correlate activity with target expression (e.g., enzymes inhibited by sulfonamide derivatives) .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., trifluoromethyl or methoxy groups) to isolate pharmacophore contributions .
Q. What in silico or computational methods are suitable for predicting the binding affinity of this compound to potential biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate molecular electrostatic potentials and frontier orbitals to predict reactivity, as applied to analogous thiadiazole derivatives .
- Molecular Docking : Use software like AutoDock Vina to model interactions with sulfonamide-targeted enzymes (e.g., carbonic anhydrase IX) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes under physiological conditions (e.g., solvation in water) .
Data Analysis and Experimental Design
Q. How should researchers design assays to evaluate the antitumor activity of this compound while minimizing off-target effects?
Methodological Answer:
- Cell Panel Screening : Utilize diverse cancer cell lines (e.g., 60-cell-line panels) to identify selective activity profiles .
- Counter-Screening : Include non-cancerous cell lines (e.g., HEK293) to assess toxicity thresholds.
- Pathway Inhibition Assays : Measure markers like caspase-3 activation (apoptosis) or γH2AX (DNA damage) to confirm mechanism .
Q. What analytical approaches are recommended for identifying degradation products during stability studies?
Methodological Answer:
- LC-MS/MS : Detect and characterize degradation products via high-resolution mass spectrometry.
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acidic/alkaline) to simulate stability challenges .
- Comparative Chromatography : Use retention time alignment with synthetic standards to confirm degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
